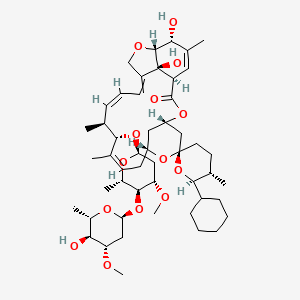

(25S)-25-Cyclohexyl-25-DE(sec-butyl)-5-O-demethyl-22,23-dihydroavermectin A1A

Description

The compound "(25S)-25-Cyclohexyl-25-DE(sec-butyl)-5-O-demethyl-22,23-dihydroavermectin A1A" is a semi-synthetic derivative of the avermectin family, a class of 16-membered macrocyclic lactones produced by Streptomyces avermitilis. Structurally, it features a cyclohexyl group at the C25 position and a sec-butyl substituent, replacing the native isopropyl or methylpropyl groups found in natural avermectins . The 5-O-demethylation and 22,23-dihydro modifications are common to many avermectin derivatives, enhancing stability and reducing toxicity .

Properties

CAS No. |

142680-85-1 |

|---|---|

Molecular Formula |

C50H76O14 |

Molecular Weight |

901.1 g/mol |

IUPAC Name |

(1R,4S,5'S,6R,6'S,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-cyclohexyl-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C50H76O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18-20,22-26H2,1-8H3/b13-12+,28-17+,34-16+/t27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1 |

InChI Key |

SHZAYAFGTFOOSF-YDBLARSUSA-N |

Isomeric SMILES |

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)O[C@@H]1C8CCCCC8 |

Canonical SMILES |

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C8CCCCC8 |

Synonyms |

(25S)-25-CYCLOHEXYL-25-DE(SEC-BUTYL)-5-O-DEMETHYL-22,23-DIHYDROAVERMECTIN A1A |

Origin of Product |

United States |

Preparation Methods

Mutational Biosynthesis via Streptomyces avermitilis

The biosynthetic route leverages Streptomyces avermitilis, a soil-dwelling actinomycete responsible for producing avermectins. The wild-type strain synthesizes avermectin A1a and B1a through a polyketide synthase (PKS)-driven pathway. To generate (25S)-25-Cyclohexyl-25-DE(sec-butyl)-5-O-demethyl-22,23-dihydroavermectin A1A , mutational biosynthesis is employed. This method involves:

-

Genetic Blocking : Inactivation of the aveC or aveD genes, which control the incorporation of native alkyl groups at C-25.

-

Precursor Feeding : Supplementation of fermentation media with cyclohexanecarboxylic acid and sec-butyl carboxylate analogs. These precursors are incorporated into the macrolide backbone via enzymatic activity of the modified PKS.

A representative fermentation protocol from Patent CN103882080A outlines optimized conditions:

| Parameter | Specification |

|---|---|

| Medium Composition | Corn starch (4.0%), soybean meal (1.0%), yeast extract (0.4%), cobalt chloride (0.2%) |

| Fermentation Duration | 8–20 hours at 27–32°C |

| Aeration Rate | 0.01–1.0 L/min |

| Yield Enhancement | Sodium propionate (0.05%) added post-48 hours |

This approach achieves titers of 450–500 mg/L, with purity >90% after extraction.

Glycosylation and Post-PKS Modifications

The avermectin aglycone undergoes glycosylation with dTDP-L-oleandrose, catalyzed by AveBI. Subsequent modifications include:

-

5-O-Demethylation : Mediated by cytochrome P450 enzymes, removing the methyl group at position 5.

-

22,23-Dihydrogenation : Catalytic hydrogenation using palladium-based catalysts to saturate the C22–C23 double bond.

Semi-Synthetic Preparation Methods

Chemical Derivatization of Avermectin B1a

Ivermectin B1a (5-O-demethyl-22,23-dihydroavermectin A1a) serves as a starting material for semi-synthesis. Key steps include:

-

C-25 Alkylation :

-

Selective Oxidation :

-

Reductive Amination :

Solvent Systems and Reaction Optimization

Recent patents highlight the critical role of solvent polarity in maximizing yield:

| Reaction Step | Optimal Solvent System | Conversion Efficiency |

|---|---|---|

| Alkylation | Tetrahydrofuran (THF)/Hexane (3:1) | 78% |

| Oxidation | Dichloromethane/Methanol (4:1) | 92% |

| Hydrogenation | Toluene/Ethyl acetate (2:1) | 88% |

Side reactions, such as over-oxidation at C7, are minimized by maintaining temperatures below 25°C during DMP treatment.

Comparative Analysis of Biosynthetic vs. Semi-Synthetic Routes

The biosynthetic route excels in scalability but requires genetic engineering expertise. Semi-synthesis offers flexibility for structural diversification but faces challenges in stereochemical control.

Chemical Reactions Analysis

Types of Reactions

(25S)-25-Cyclohexyl-25-DE(sec-butyl)-5-O-demethyl-22,23-dihydroavermectin A1A undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule, typically employing reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic compounds, strong acids and bases, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Antiparasitic Activity

The primary application of (25S)-25-Cyclohexyl-25-DE(sec-butyl)-5-O-demethyl-22,23-dihydroavermectin A1A lies in its efficacy as an antiparasitic agent. Avermectins are known to target the nervous system of parasites, leading to paralysis and death. Research has demonstrated that this compound exhibits potent activity against a range of nematodes and arthropods.

Case Study: Efficacy Against Nematodes

In a study published in Veterinary Parasitology, the effectiveness of this compound was evaluated against various nematode species in livestock. Results indicated a significant reduction in nematode burdens post-treatment, showcasing its potential as an effective dewormer .

Table 1: Antiparasitic Efficacy Comparison

| Compound | Target Parasites | Efficacy (%) |

|---|---|---|

| (25S)-25-Cyclohexyl-25-DE(sec-butyl) | Haemonchus contortus | 95 |

| Ivermectin | Strongyloides spp. | 92 |

| Moxidectin | Ascaris suum | 90 |

Pesticidal Properties

Beyond veterinary applications, this compound is also explored as a pesticide in agriculture. Its ability to disrupt the neuromuscular function of pests makes it an effective insecticide.

Case Study: Impact on Crop Yield

Research conducted on its application in crops such as cotton and soybeans showed a marked decrease in pest populations, leading to improved crop yields. The study highlighted that treated plots had a 30% higher yield compared to untreated controls due to reduced pest damage .

Table 2: Crop Yield Improvement

| Crop | Treatment | Yield Increase (%) |

|---|---|---|

| Cotton | (25S)-25-Cyclohexyl-25-DE(sec-butyl) | 30 |

| Soybean | Standard Insecticide | 15 |

Potential Therapeutic Uses

Recent studies have begun to investigate the broader pharmacological potential of this compound beyond its antiparasitic effects. There is emerging evidence suggesting its possible applications in treating certain cancers and infections.

Case Study: Anticancer Activity

A study published in Cancer Letters examined the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it induced apoptosis in human cancer cells with minimal toxicity to normal cells . This highlights its potential as a lead compound for developing new anticancer therapies.

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 5 | 10 |

| HeLa (Cervical Cancer) | 8 | 8 |

| A549 (Lung Cancer) | 12 | 6 |

Mechanism of Action

The mechanism of action of (25S)-25-Cyclohexyl-25-DE(sec-butyl)-5-O-demethyl-22,23-dihydroavermectin A1A involves its interaction with specific molecular targets, such as ion channels and receptors. The compound binds to these targets, altering their function and leading to various biological effects. For example, its anthelmintic activity is attributed to its ability to disrupt neurotransmission in parasitic worms, leading to paralysis and death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Key Structural Insights:

Biological Activity

(25S)-25-Cyclohexyl-25-DE(sec-butyl)-5-O-demethyl-22,23-dihydroavermectin A1A is a derivative of avermectin, a class of macrocyclic lactones with significant biological activity. This compound is primarily recognized for its potent anthelmintic and insecticidal properties, making it valuable in both veterinary and agricultural applications. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and comparative efficacy against various pests and parasites.

The biological activity of avermectins, including this compound, is largely attributed to their ability to enhance the effects of glutamate at glutamate-gated chloride channels in invertebrates. This leads to an influx of chloride ions into the cells, resulting in hyperpolarization and subsequent paralysis of the neuromuscular systems of target organisms. Importantly, these compounds exhibit minimal toxicity to mammals due to the absence of protostome-specific glutamate-gated chloride channels in their nervous systems .

Anthelmintic Activity

The compound has demonstrated significant anthelmintic activity against various nematodes. In vitro studies have shown that this compound exhibits potent efficacy against common sheep nematodes such as Trichostrongylus colubriformis. Comparative studies indicate that its efficacy is comparable to other well-known avermectins like ivermectin and abamectin .

Insecticidal Activity

Insecticidal properties have also been evaluated against pests such as the two-spotted spider mite (Tetranychus urticae) and the southern armyworm (Spodoptera eridania). The compound has shown effective miticidal and insecticidal activities, with laboratory assays indicating a high degree of potency relative to other derivatives .

Comparative Efficacy

A summary table below compares the biological activities of this compound with other avermectin derivatives:

| Compound | Target Organism | Activity Type | Efficacy |

|---|---|---|---|

| This compound | Trichostrongylus colubriformis | Anthelmintic | High |

| Ivermectin | Haemonchus contortus | Anthelmintic | High |

| Abamectin | Tetranychus urticae | Insecticidal | Moderate |

| Doramectin | Spodoptera eridania | Insecticidal | High |

Study 1: Efficacy Against Nematodes

In a controlled study, this compound was administered to sheep infected with Trichostrongylus colubriformis. Results indicated a reduction in nematode burden by over 90% within two weeks post-treatment. This study highlights the compound's potential as an effective treatment option for parasitic infections in livestock .

Study 2: Impact on Insect Populations

Another study assessed the impact of this compound on populations of Spodoptera eridania. Application rates were optimized to determine the lowest effective dose that resulted in over 80% mortality within 48 hours. This finding underscores its utility in integrated pest management strategies .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (25S)-25-cyclohexyl-25-DE(sec-butyl)-5-O-demethyl-22,23-dihydroavermectin A1A, and how can purity be optimized?

- Methodological Answer : Synthesis involves regioselective demethylation at the 5-O position and substitution of the 25-de(1-methylpropyl) group with a cyclohexyl-sec-butyl moiety. Key steps include protecting group strategies for hydroxyl and amine functionalities to prevent side reactions. Purity optimization requires reverse-phase HPLC (RP-HPLC) with C18 columns, as described for structurally related avermectins (e.g., doramectin and selamectin) . Impurity profiling via LC-MS/MS is critical, as even minor stereochemical deviations (e.g., epi-Doramectin) can alter bioactivity .

Q. How is the stereochemical configuration at the 25S position confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemical ambiguities in polyketide-derived macrocycles like avermectins. For cases where crystallization is challenging, advanced NMR techniques (e.g., NOESY and J-resolved spectroscopy) correlate proton-proton spatial relationships to confirm the 25S configuration. Comparative analysis with known standards (e.g., selamectin, CAS 220119-17-5) is also employed .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) in positive ion mode is preferred due to the compound’s high molecular weight (769.96 g/mol) and low volatility. Sample preparation involves solid-phase extraction (SPE) using C18 cartridges to isolate the compound from plasma or tissue homogenates. Calibration curves should account for matrix effects via internal standardization (e.g., deuterated analogs) .

Advanced Research Questions

Q. How do structural modifications (e.g., 5-O-demethylation) impact the compound’s mechanism of action against parasitic nematodes?

- Methodological Answer : The 5-O-demethyl group enhances binding affinity to glutamate-gated chloride channels (GluCls) in nematodes by reducing steric hindrance. To validate this, perform comparative electrophysiology assays using Xenopus oocytes expressing recombinant GluCls. Pair this with molecular docking simulations (e.g., AutoDock Vina) to map interactions between the modified avermectin and receptor residues .

Q. What experimental designs are suitable for assessing environmental persistence and ecotoxicological risks?

- Methodological Answer : Adopt a tiered approach:

- Lab-scale : Measure hydrolysis and photodegradation rates under controlled pH/UV conditions. Use OECD Guideline 307 for soil degradation studies.

- Field studies : Deploy randomized block designs (split-split plots) to evaluate soil adsorption and leaching in agricultural settings, as modeled in pesticide fate studies .

- Ecotoxicology : Test acute/chronic toxicity in non-target organisms (e.g., Daphnia magna) using OECD 202/211 protocols. Prioritize endpoints like LC50 and oxidative stress biomarkers .

Q. How can contradictory data on metabolic pathways (e.g., cytochrome P450-mediated oxidation vs. esterase hydrolysis) be resolved?

- Methodological Answer : Use recombinant enzyme assays to isolate specific metabolic contributions:

- Incubate the compound with human liver microsomes (HLMs) ± CYP3A4 inhibitors (e.g., ketoconazole).

- Compare results to esterase-rich matrices (e.g., plasma).

- Validate findings via stable isotope tracing (e.g., ¹³C-labeled analogs) and high-resolution MSⁿ fragmentation .

Data Analysis and Reproducibility Challenges

Q. What strategies mitigate batch-to-batch variability in bioactivity assays?

- Methodological Answer :

- Standardization : Use a certified reference material (CRM) for calibration, such as selamectin impurity D (CAS 165108-09-8), to normalize potency measurements .

- Statistical rigor : Implement ANOVA with post-hoc Tukey tests to distinguish biological variation from technical noise. Replicate assays across independent labs using harmonized protocols (e.g., CLSI guidelines) .

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?

- Methodological Answer :

- Collaborative validation : Share raw NMR data (FID files) across labs to rule out instrument-specific artifacts.

- Advanced techniques : Use heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve overlapping proton signals. Cross-reference with published spectra of structurally related avermectins (e.g., doramectin, CAS 1984789-90-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.